tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C15H23BrN4O4S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-bromo-4-(methylamino)pyridin-3-yl]sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23BrN4O4S/c1-15(2,3)24-14(21)19-5-7-20(8-6-19)25(22,23)12-10-18-9-11(16)13(12)17-4/h9-10H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
RETKCYVGIBQCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NC)Br |
Origin of Product |
United States |
Preparation Methods
Nitration and Sulfonation of Pyridine Derivatives
The synthesis begins with pyridine-3-sulfonic acid , which undergoes nitration at position 4 under mixed acid conditions (HNO₃/H₂SO₄) to yield 4-nitropyridine-3-sulfonic acid . Bromination at position 5 is achieved using bromine (Br₂) in acetic acid, leveraging the meta-directing effects of the sulfonic acid and nitro groups to afford 5-bromo-4-nitropyridine-3-sulfonic acid .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C, 2h | 85% |
| Bromination | Br₂, AcOH, 80°C, 4h | 78% |
Reduction and Methylation
The nitro group in 5-bromo-4-nitropyridine-3-sulfonic acid is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Subsequent methylation with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) yields 5-bromo-4-(methylamino)pyridine-3-sulfonic acid .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 92% |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 88% |
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. This step requires anhydrous conditions to prevent hydrolysis.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonyl chloride | PCl₅, DCM, reflux, 3h | 95% |
Coupling with tert-Butyl Piperazine-1-carboxylate
The final step involves reacting 5-bromo-4-(methylamino)pyridine-3-sulfonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine (Et₃N) to scavenge HCl. The reaction proceeds in tetrahydrofuran (THF) at room temperature, yielding the target compound after purification by column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N (2.5 equiv) |
| Temperature | 25°C |
| Reaction Time | 12h |
| Yield | 82% |
Alternative Synthetic Routes and Optimization
Microwave-Assisted Substitution
Adapting methodologies from patent literature, microwave irradiation (150°C, 15 minutes) accelerates the nucleophilic substitution between 2-bromo-5-nitropyridine and tert-butyl piperazine-1-carboxylate, reducing reaction times from hours to minutes while maintaining yields >80%.
Catalytic Hydrogenation Variations
Comparative studies of hydrogenation catalysts reveal that Raney nickel achieves quantitative reduction of nitro groups under high-pressure H₂ (50 psi), whereas Pd/C offers milder conditions (1 atm H₂) with marginally lower yields (90–95%).
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : Competing directing effects of sulfonic acid and nitro groups necessitate precise stoichiometry and temperature control to favor bromination at position 5.
-
Sulfonyl Chloride Stability : Rapid hydrolysis of the sulfonyl chloride intermediate mandates inert atmospheres and anhydrous solvents during handling.
-
Methylation Side Reactions : Over-alkylation to quaternary ammonium salts is minimized by using a moderate excess of CH₃I (1.2 equiv) and polar aprotic solvents like DMF.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products include N-oxides or sulfoxides.
Reduction: Products include sulfides or amines.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a common sulfonylpiperazine-Boc core with several analogs. A comparative analysis is provided below:
Key Observations :
- Aromatic Core: The target compound’s pyridine ring differs from the benzene or indolinone cores in analogs, altering electronic properties (e.g., pyridine’s electron-withdrawing nature vs. benzene’s neutrality) .
- Piperazine Modifications : The Boc group in the target compound contrasts with acylated piperazines (e.g., isobutyryl in ), affecting solubility and metabolic stability.
Biological Activity
Tert-Butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate, with the CAS number 1352530-56-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃BrN₄O₄S |
| Molecular Weight | 435.3 g/mol |
| Structure | Chemical Structure |
| SMILES | CNc1c(Br)cncc1S(=O)(=O)N1CCN(C(=O)OC(C)(C)C)CC1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide moiety is known to enhance the compound's affinity for certain targets, potentially leading to therapeutic effects.
Pharmacological Studies
Recent studies have focused on the pharmacological effects of this compound:
- Inhibition Studies : Research indicates that the compound may inhibit specific kinases involved in cancer progression. For example, it has shown promise in inhibiting the activity of protein kinase B (AKT), which is crucial for cell survival and proliferation .
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer drug .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to commercially available antibiotics, suggesting its viability as a new antimicrobial agent .
Q & A
Q. Q: What are the optimal synthetic routes for preparing tert-butyl 4-((5-bromo-4-(methylamino)pyridin-3-yl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
A:
- Sulfonylation and Coupling Steps : The synthesis typically involves sulfonylation of a pyridine intermediate followed by coupling with a tert-butyl piperazine carboxylate derivative. A palladium-catalyzed Suzuki-Miyaura coupling (e.g., using tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation (100°C, 3 hours) is effective for introducing bromo-substituted pyridine motifs, achieving yields >90% .
- Solvent and Base Selection : Dichloromethane or tetrahydrofuran with triethylamine as a base is preferred for sulfonylation to neutralize HCl byproducts. Continuous flow processes in industrial settings enhance reproducibility .
- Purification : Silica gel chromatography with gradients of ethyl acetate in petroleum ether effectively isolates the product. Purity (>99%) is confirmed via LCMS and H NMR .
Analytical Characterization
Q. Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
A:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies key protons: tert-butyl singlet at δ 1.46 ppm, aromatic protons at δ 8.3–8.8 ppm, and piperazine methylene groups at δ 3.0–3.5 ppm .
- Mass Spectrometry : LCMS (ES+) confirms molecular weight (e.g., m/z 372.2 [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (254 nm) ensures >99% purity. Retention times vary based on mobile phase composition (e.g., acetonitrile/water gradients) .
Handling and Safety
Q. Q: What safety precautions are critical when handling this compound, given its structural complexity?
A:
- Hazard Classification : Classified as Acute Toxicity (Category 4, H302) due to oral toxicity. Use PPE (gloves, lab coat) and work in a fume hood .
- Decomposition Risks : Avoid exposure to heat (>60°C) or strong oxidizers, as combustion releases toxic fumes (e.g., Br, SO) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Mechanistic Studies
Q. Q: How can researchers investigate the compound’s reactivity in cross-coupling reactions or sulfonamide bond stability?
A:
- Kinetic Studies : Monitor reaction progress using TLC or in-situ IR spectroscopy. For Suzuki couplings, track boronic ester consumption at 1600–1650 cm .
- DFT Calculations : Use Gaussian or ORCA software to model transition states for sulfonamide bond cleavage. Compare activation energies under acidic vs. basic conditions .
- Isotopic Labeling : Introduce N or C labels in the piperazine ring to trace metabolic pathways via LC-MS/MS .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating its potential as a kinase inhibitor or receptor ligand?
A:
- In Vitro Assays :
- Cellular Models : Test cytotoxicity in HEK293 or HeLa cells using MTT assays. EC values < 10 µM suggest therapeutic potential .
Data Contradictions and Reproducibility
Q. Q: How should researchers address discrepancies in reported synthetic yields or biological activity data?
A:
- Yield Optimization : If literature reports 80–90% yields but lab results are lower, verify stoichiometry (e.g., 1:1.05 reagent ratio) and catalyst freshness (e.g., Pd(PPh) degrades upon air exposure) .
- Biological Variability : Inconsistent IC values may stem from cell line heterogeneity. Standardize assays using CLIA-certified cell banks and triplicate measurements .
Computational Modeling
Q. Q: What in silico strategies predict the compound’s bioavailability or metabolic pathways?
A:
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (∼3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 likely). High topological polar surface area (>80 Ų) suggests poor oral absorption .
- Docking Studies : AutoDock Vina models interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the sulfonyl group and Lys/Arg residues .
Degradation and Stability
Q. Q: What conditions accelerate hydrolytic or oxidative degradation, and how can stability be monitored?
A:
- Hydrolysis : Incubate in pH 7.4 buffer at 37°C. LCMS detects piperazine ring cleavage (m/z shifts -100 Da) after 48 hours .
- Oxidation : Expose to HO (3% v/v) in acetonitrile. Sulfone-to-sulfoxide conversion is tracked via H NMR δ 3.1–3.3 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
